1-Phenyl-3-[(2-phenylpropyl)amino]-2(1H)-pyrazinone
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Overview
Description
1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is an organic compound with a complex structure that includes phenyl and pyrazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpropylamine with a suitable pyrazinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: Shares structural similarities but differs in its functional groups and overall reactivity.
Phenylpropanolamine: Another related compound with distinct pharmacological properties.
Uniqueness
1-PHENYL-3-[(2-PHENYLPROPYL)AMINO]-1,2-DIHYDROPYRAZIN-2-ONE is unique due to its specific combination of phenyl and pyrazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
899971-28-9 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylpropylamino)pyrazin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-15(16-8-4-2-5-9-16)14-21-18-19(23)22(13-12-20-18)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3,(H,20,21) |
InChI Key |
OCZSPVMGNMORNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=CN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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